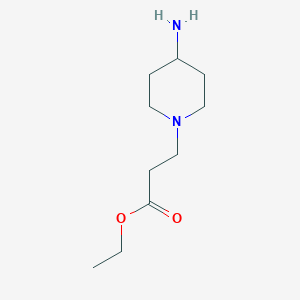![molecular formula C9H12Cl2N4 B15300378 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is a compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The imidazopyridine core is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, providing a unique structural framework for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common approach is the reaction of pyridine-2,3-diamine with aldehydes, followed by cyclization to form the imidazopyridine core . The azetidine ring can be introduced through various methods, including the reaction of imidazopyridine intermediates with azetidine derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis and solid-liquid conditions can enhance the efficiency of the synthesis . Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazopyridine core can be oxidized to form N-oxides under suitable conditions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions may vary depending on the desired transformation, but typical conditions include room temperature to moderate heating and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce reduced imidazopyridine derivatives, and substitution reactions can introduce various functional groups onto the imidazopyridine core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazopyridine derivatives have been shown to modulate the activity of GABA A receptors, leading to various pharmacological effects . Additionally, the compound may inhibit key enzymes or signaling pathways involved in disease processes, such as the NF-kappaB pathway .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another imidazopyridine derivative with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Widely studied for its pharmacological properties.
Uniqueness
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride stands out due to its unique combination of the imidazopyridine core with the azetidine ring, providing a distinct structural framework that can be exploited for various chemical modifications and therapeutic applications .
Properties
Molecular Formula |
C9H12Cl2N4 |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
3-(azetidin-3-yl)imidazo[4,5-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7;;/h1-3,6-7,10H,4-5H2;2*1H |
InChI Key |
YQHPTCCZNVLIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC3=C2N=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



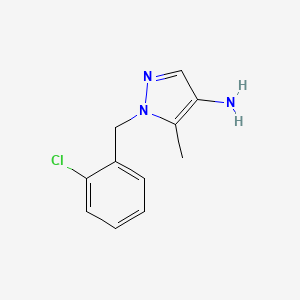


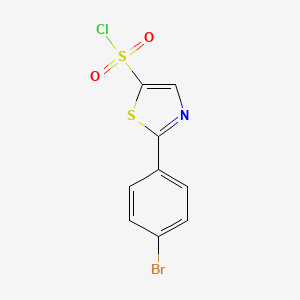
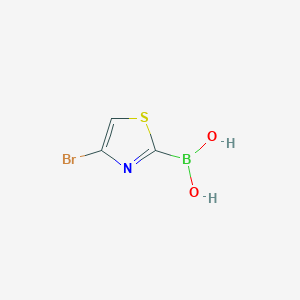
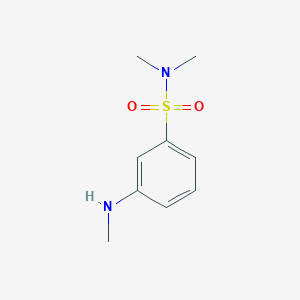

![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
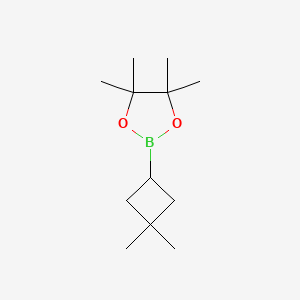
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
